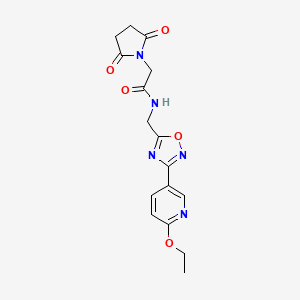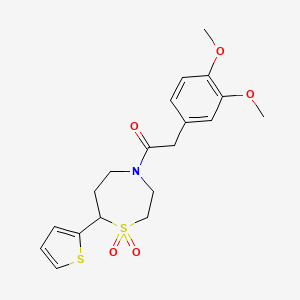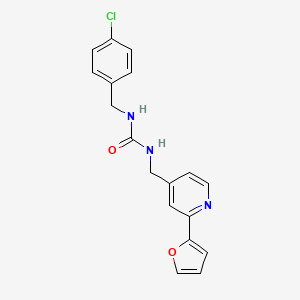![molecular formula C12H11N5O2S B2889638 5-ethyl-3-oxo-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 1219903-74-8](/img/structure/B2889638.png)
5-ethyl-3-oxo-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-ethyl-3-oxo-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide” is a chemical compound that contains a thiazole moiety . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They have shown notable pharmacological actions and are used in the synthesis of various drugs .
Synthesis Analysis
The synthesis of thiazole-based compounds involves several artificial paths and varied physico-chemical factors . Aryl thiazoles were prepared and evaluated for their anticancer actions . The (thiazol-2-yl)hydrazones were prepared and elucidated via elemental analytical . Thiophenylpyrazolyl-5-substituted-aryl-diazenylthiazoles were prepared from the reaction of 3-(2-Thienyl)-5-aryl-1-thiocarbamoyl-2-pyrazolines with hydrazonyol .
Molecular Structure Analysis
The molecular structure of thiazole-based compounds is characterized by the presence of a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .
Chemical Reactions Analysis
Thiazole and its derivatives show similar chemical and physical properties to pyridine and pyrimidine . Some of their derivatives behave similarly to the thiophene and furan . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Physical and Chemical Properties Analysis
Thiazole is a light-yellow liquid with an odor similar to pyridine . It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Preparation and Biological Activity Evaluation : Research indicates the compound's utility in generating new heterocyclic systems with potential biocidal properties against a range of microbial species. One study demonstrated the transformation of related chemical structures into compounds with excellent biocidal properties against Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi, showcasing the compound's versatility in synthesizing biologically active molecules (Youssef, Abbady, Ahmed, & Omar, 2011).
Synthesis of Pyrazolopyrimidines and Related Derivatives : Another aspect of the compound's application is in the synthesis of pyrazolopyrimidine derivatives and their subsequent evaluation for various biological activities. This includes the creation of compounds with potential anticancer and anti-5-lipoxygenase activities, further exemplifying its role in the development of novel therapeutic agents (Rahmouni et al., 2016).
Antimycobacterial Activity
Design and Synthesis of Mycobacterium tuberculosis Inhibitors : The compound has been implicated in the design and synthesis of new molecules with inhibitory activity against Mycobacterium tuberculosis. A study outlined the synthesis of thiazole-aminopiperidine hybrid analogues, demonstrating significant antimycobacterial activity, highlighting the compound's potential in addressing tuberculosis (Jeankumar et al., 2013).
Antimicrobial and Anticancer Applications
Synthesis of Antimicrobial and Anticancer Agents : Further research into the compound's applications has led to the development of derivatives with promising antimicrobial and anticancer properties. Studies have synthesized novel pyrazolopyrimidines derivatives, investigating their efficacy against cancer cell lines and their potential as anti-5-lipoxygenase agents, offering insights into the compound's versatility in drug discovery and development (Nassar, Atta-Allah, & Elgazwy, 2015).
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which are part of the compound’s structure, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various targets in the body, leading to a wide range of biological activities . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to have a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to have a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Future Directions
Thiazoles are an adaptable heterocycle present in several drugs used in the cure of cancer . Given their notable pharmacological actions, medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions . This suggests a promising future direction for the development and study of “5-ethyl-3-oxo-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide” and similar compounds.
Properties
IUPAC Name |
5-ethyl-3-oxo-N-(1,3-thiazol-2-yl)-2H-pyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2S/c1-2-17-5-7(9-8(6-17)11(19)16-15-9)10(18)14-12-13-3-4-20-12/h3-6H,2H2,1H3,(H,16,19)(H,13,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQSLGRTGAKURA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NNC2=O)C(=C1)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)nicotinamide](/img/structure/B2889558.png)
![2-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-1H-pyrazol-1-YL)acetic aci+](/img/structure/B2889560.png)

![Dispiro[3.0.35.14]nonane-9-carboxylic acid](/img/structure/B2889563.png)



![(S)-tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B2889569.png)
![4-[4-(3-Fluoropropoxy)phenyl]pyrimidin-2-amine](/img/structure/B2889571.png)


![1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2889577.png)

